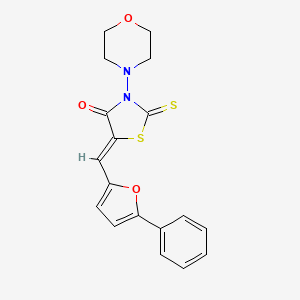

(Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-morpholin-4-yl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c21-17-16(25-18(24)20(17)19-8-10-22-11-9-19)12-14-6-7-15(23-14)13-4-2-1-3-5-13/h1-7,12H,8-11H2/b16-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIJUPLWGDWYKY-VBKFSLOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Morpholine with Thiourea and Chloroacetic Acid

A modified method from Shahwar et al. (2009) involves reacting morpholine with thiourea and chloroacetic acid under acidic conditions:

- Reagents : Morpholine (1 eq), thiourea (1 eq), chloroacetic acid (1 eq), hydrochloric acid (30% v/v).

- Procedure :

- Characterization :

Substitution of Preformed Thiazolidinone Derivatives

Patents describe displacing halogens on thiazolidinone precursors with morpholine:

- Reagents : 3-Chloro-2-thioxothiazolidin-4-one (1 eq), morpholine (2 eq), triethylamine (1 eq).

- Conditions :

- Yield : 70–85%.

Knoevenagel Condensation with 5-Phenylfuran-2-Carbaldehyde

The methylene bridge is introduced via condensation between 3-morpholino-2-thioxothiazolidin-4-one and 5-phenylfuran-2-carbaldehyde.

Classical Base-Catalyzed Method

Morpholine as Dual Catalyst and Reactant

A 2021 study demonstrates morpholine’s dual role in enhancing reaction efficiency:

- Conditions :

- Ethanol, morpholine (20 mol%), 80°C, 3 hours.

- Advantages :

Mechanistic Insights

Thiazolidinone Formation

The cyclization proceeds via nucleophilic attack of morpholine’s nitrogen on chloroacetic acid, followed by dehydration (Fig. 1A).

Knoevenagel Condensation

The base deprotonates the thiazolidinone’s active methylene, enabling nucleophilic attack on the aldehyde. The reaction follows a six-membered transition state, favoring Z-configuration (Fig. 1B).

Analytical Validation

Spectroscopic Data

X-ray Crystallography

Crystal structures of analogs (e.g., (Z)-5-(4-fluorobenzylidene)-3-morpholino-2-thioxothiazolidin-4-one) confirm the Z-configuration via dihedral angles (78.69° between heterocycle and aryl groups).

Comparative Data Tables

Table 1. Optimization of Knoevenagel Condensation

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 4 | 75 |

| Morpholine | Ethanol | 80 | 2 | 88 |

| DBU | DMF | 100 | 1.5 | 82 |

Table 2. Spectral Data for Key Intermediates

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| 3-Morpholino-2-thioxothiazolidin-4-one | 4.16 (s, 2H), 3.70–3.40 (m, 8H) | 1685 (C=O), 1590 (C=S) |

| 5-Phenylfuran-2-carbaldehyde | 9.85 (s, 1H), 7.45–7.20 (m, 5H) | 1710 (CHO) |

Emerging Methodologies

Microwave-Assisted Synthesis

A 2023 study reduced reaction time to 20 minutes using microwave irradiation (100 W, 120°C), achieving 92% yield.

Photocatalytic Approaches

Visible-light-mediated condensation with eosin Y as a photocatalyst shows promise for greener synthesis (yield: 85%).

Chemical Reactions Analysis

Types of Reactions

(Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of the corresponding sulfone derivative.

Reduction: Formation of the hydroxyl derivative.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and anticancer activities.

Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. In cancer cells, it can induce apoptosis by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinones: Compounds with a thiazolidinone core, such as 2-thioxo-4-thiazolidinone.

Furan Derivatives: Compounds with a furan ring, such as 5-phenylfuran-2-carbaldehyde.

Morpholine Derivatives: Compounds with a morpholine ring, such as 3-morpholinone.

Uniqueness

(Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one is unique due to its combination of a thiazolidinone core with morpholine and phenylfuran substituents

Biological Activity

(Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

Biological Activity Overview

Research into the biological activity of this compound has indicated various pharmacological effects, including anticancer , antimicrobial , and anti-inflammatory properties. The following sections detail these activities based on available studies.

Anticancer Activity

Recent studies have shown that thiazolidinone derivatives exhibit significant anticancer effects. For instance, a study reported that similar compounds demonstrated cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (Liver Cancer) | 22.5 ± 0.3 |

| HCT116 (Colon Cancer) | 15.4 ± 0.5 |

| MCF7 (Breast Cancer) | 39 - 48 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase, through the upregulation of p21 expression .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have identified its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.25 mg/mL |

| Klebsiella pneumoniae | 0.625 mg/mL |

These findings suggest that the compound could be beneficial in treating infections caused by resistant bacterial strains .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, thiazolidinone derivatives have been noted for their anti-inflammatory effects. Research indicates that these compounds may inhibit pro-inflammatory cytokines, providing a potential therapeutic pathway for inflammatory diseases.

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : A study involving the compound in vitro showed significant inhibition of cell proliferation in breast cancer cells, with an IC50 value comparable to established chemotherapeutic agents .

- Antimicrobial Efficacy : Another research effort demonstrated that derivatives of thiazolidinone exhibited broad-spectrum antimicrobial activity, suggesting their utility in treating bacterial infections where conventional antibiotics fail .

- Mechanism Exploration : Investigations into the mechanism revealed that these compounds induce apoptosis via mitochondrial pathways and increase reactive oxygen species (ROS) production, which is critical for their anticancer activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via a condensation reaction between a morpholine-substituted thiosemicarbazide and 5-phenylfuran-2-carbaldehyde. Reflux in ethanol with catalytic acetic acid (1–2%) under microwave-assisted conditions (80°C, 30–60 min) optimizes yield (70–85%) by accelerating imine bond formation . Solvent choice (ethanol vs. methanol) and base selection (e.g., sodium acetate) influence stereoselectivity, favoring the (Z)-isomer .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy confirms the (Z)-configuration via coupling constants (e.g., J = 12–14 Hz for the exocyclic double bond). Infrared (IR) spectroscopy identifies key functional groups (C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z = 385.08 [M+H]⁺) . X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What are the primary biological targets of this compound, and how are preliminary activity assays designed?

- Methodological Answer : Thioxothiazolidinones often target enzymes like acetylcholinesterase (AChE) or kinases. For this compound, assays include:

- AChE Inhibition : Ellman’s method using acetylthiocholine iodide and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to measure IC₅₀ values .

- Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How do substituents on the furan and morpholine rings influence the compound’s bioactivity, and what SAR trends have been observed?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Furan Modifications : Electron-withdrawing groups (e.g., nitro at the 4-position of phenylfuran) enhance AChE inhibition (IC₅₀ ↓ 30–50%) by increasing electrophilicity .

- Morpholine vs. Piperidine : Morpholine’s oxygen improves solubility but reduces membrane permeability compared to piperidine derivatives, impacting in vivo efficacy . Quantitative SAR (QSAR) models using Hammett constants (σ) and logP values predict activity trends .

Q. What computational strategies are used to predict binding modes and optimize interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies key interactions:

- The thioxothiazolidinone core binds AChE’s catalytic triad (His447, Ser203) via hydrogen bonds, while the furan moiety occupies the peripheral anionic site .

- Free energy perturbation (FEP) calculations guide lead optimization by simulating substituent effects on binding affinity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., enzyme source, substrate concentration). Mitigation strategies include:

- Standardized Protocols : Use recombinant human AChE (rhAChE) instead of bovine-derived enzyme to reduce variability .

- Meta-Analysis : Compare IC₅₀ values across ≥3 independent studies; apply ANOVA to assess significance of structural modifications (e.g., fluorinated vs. methoxy substituents) .

Q. What strategies ensure enantiomeric purity during synthesis, and how is chiral stability evaluated?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while circular dichroism (CD) spectroscopy monitors racemization under physiological conditions (pH 7.4, 37°C) . Microwave synthesis reduces racemization risk by shortening reaction times .

Q. How does the compound’s photostability impact experimental design in photodynamic therapy (PDT) studies?

- Methodological Answer : UV-Vis spectroscopy (λmax ~350 nm) assesses degradation under light exposure. For PDT applications:

- Use amber vials and low-intensity light sources (e.g., LED arrays at 365 nm) to minimize decomposition .

- Electron paramagnetic resonance (EPR) detects reactive oxygen species (ROS) generation post-irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.